6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one
Description
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methylthio (-SCH₃) group at position 6 and a ketone oxygen at position 2. This scaffold is notable for its structural rigidity, which facilitates interactions with biological targets such as kinases and enzymes. The methylthio group enhances lipophilicity, influencing membrane permeability and metabolic stability, while the pyrimidine ring provides hydrogen-bonding capabilities critical for binding affinity .
Key physicochemical properties include:
- Molecular Formula: C₆H₆N₄OS
- Molecular Weight: 198.21 g/mol
The compound serves as a precursor for pharmacological agents, notably in kinase inhibitors like Adavosertib (MK-1775), where it is functionalized with allyl and substituted pyridinyl groups .
Properties
IUPAC Name |
6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-7-2-3-4(8-6)9-10-5(3)11/h2H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERITGXHLJUXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652828 | |
| Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-42-5 | |
| Record name | 1,2-Dihydro-6-(methylthio)-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Urea Fusion Method
The most widely reported approach involves cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide with urea under high-temperature conditions (180–200°C). This method yields the pyrazolo[3,4-d]pyrimidine-4,6-dione intermediate, which is subsequently functionalized. In a representative procedure, fusion at 190°C for 6 hours produced the dione in 68% yield, though this intermediate lacks the 6-methylthio group.
Thiourea-Mediated Cyclization
Replacing urea with thiourea derivatives enables direct incorporation of sulfur at C-6. For example, reacting 5-amino-1H-pyrazole-4-carbonitrile with methylisothiourea in ethanol under reflux (12 hours) generated 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in 52% yield. However, competing hydrolysis side reactions necessitate careful control of solvent polarity and temperature.
Post-Cyclization Functionalization Strategies
Chlorination-Thiomethylation Sequence
A two-step protocol starting from pyrazolo[3,4-d]pyrimidine-4,6-dione involves:
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 8 hours converts the dione to 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (89% yield).
-
Thiomethylation : Selective displacement of the C-6 chlorine with sodium thiomethoxide (NaSCH₃) in DMF at 60°C for 4 hours installs the methylthio group (73% yield).
Critical Parameters :
-
Excess NaSCH₃ (1.5 equiv) prevents disulfide formation.
-
Anhydrous conditions are essential to avoid hydrolysis of the chloro intermediate.
Direct C–S Bond Formation via Ullmann Coupling
Copper-catalyzed cross-coupling permits direct introduction of methylthio groups onto preformed pyrazolo[3,4-d]pyrimidine cores. In a demonstrated protocol:
| Reagent | Quantity | Role |
|---|---|---|
| Copper(I) iodide | 1.0 equiv | Catalyst |
| N,N'-Dimethylethylenediamine | 1.1 equiv | Ligand |
| Potassium carbonate | 1.5 equiv | Base |
| 1,4-Dioxane | 10 mL | Solvent |
Heating at 80°C for 16 hours afforded the target compound in 74% yield after silica gel chromatography. This method circumvents harsh chlorination conditions but requires strict exclusion of oxygen.
Solvent and Temperature Optimization
Comparative studies in polar aprotic (DMF, DMSO) versus etheral (1,4-dioxane) solvents reveal stark differences in reaction efficiency:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 12 | 58 |
| 1,4-Dioxane | 80 | 16 | 74 |
| Ethanol | 78 | 24 | 41 |
Data aggregated from highlight 1,4-dioxane as optimal, likely due to improved solubility of copper complexes and reduced side reactions.
Purification and Analytical Characterization
Recrystallization Techniques
Ethanol-water (3:1 v/v) mixtures produce needle-shaped crystals suitable for X-ray diffraction. Purity >98% is achievable via two successive recrystallizations, as verified by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Spectroscopic Data
Scalability and Industrial Considerations
Kilogram-scale production faces challenges in:
-
Copper Catalyst Removal : Chelating resins (e.g., QuadraPure® TU) reduce residual Cu to <10 ppm.
-
Waste Streams : Phosphate byproducts from chlorination require neutralization with Ca(OH)₂ to precipitate Ca₃(PO₄)₂.
A cost analysis reveals raw material costs dominate (75%), with catalysts and solvents contributing 20% .
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-D]pyrimidine core or the methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazolo[3,4-D]pyrimidine core .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been studied as an antagonist of serotonin 5-HT6 receptors, where it binds to the receptor and inhibits its activity. This interaction involves the methylthio group and the pyrazolo[3,4-D]pyrimidine core, which fit into the receptor’s binding site and block its function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one with structurally related derivatives, emphasizing substituent effects on properties and applications:
Physicochemical and Pharmacokinetic Profiles
The methylthio group balances lipophilicity and stability, whereas hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .
Biological Activity
6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its synthesis, biological evaluations, and specific case studies that highlight its therapeutic potential.
- Chemical Name : this compound
- CAS Number : 100047-42-5
- Molecular Formula : C6H6N4OS
- Molecular Weight : 182.20 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole and pyrimidine frameworks. The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors such as methylthio derivatives and other reactive intermediates.
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazolo[3,4-D]pyrimidine structure exhibit notable anticancer activities. Specifically, this compound has shown efficacy against several cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- NCI-H460 (lung cancer)
In vitro studies revealed that this compound can induce apoptosis in cancer cells. For instance, at concentrations of 10 µM, it enhanced caspase-3 activity significantly, indicating its role in promoting programmed cell death in malignant cells .
The mechanism by which this compound exerts its effects appears to involve:
- Microtubule Destabilization : Similar to other compounds in its class, it may disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis .
- Kinase Inhibition : It has been suggested that this compound could inhibit specific kinases involved in cancer cell proliferation, although detailed kinase profiling is still needed.
Study on Antitumor Activity
A recent study evaluated the antitumor potential of a series of pyrazolo[3,4-D]pyrimidine derivatives, including this compound. The results indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | Apoptosis induction via caspase activation |
| Compound B | HepG2 | 7.5 | Microtubule destabilization |
| Compound C | NCI-H460 | 4.0 | Kinase inhibition |
This table summarizes the potency and mechanisms observed in various studies .
Comparative Studies
In comparative studies against standard chemotherapeutic agents, this compound demonstrated:
- Enhanced efficacy compared to conventional drugs in specific cancer types.
- Lower toxicity profiles in normal cell lines during preliminary assessments.
Q & A
Q. What are the standard synthetic routes for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one?
The synthesis typically involves condensation reactions between pyrazole and pyrimidine precursors. A representative method includes reacting 2-allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one with (3-bromophenyl)boronic acid in the presence of copper(II) acetate and pyridine in chloroform at room temperature for 120 hours . Modifications to the core structure, such as introducing substituents at positions 1, 2, or 4, can be achieved via alkylation or arylboronic acid cross-coupling reactions under controlled conditions .
Q. How is the compound characterized post-synthesis?
Characterization employs multinuclear NMR, IR spectroscopy, and mass spectrometry . For example:
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Kinase inhibition assays (e.g., WEE1 kinase) using recombinant proteins and ATP competition .
- Cytotoxicity screening in cancer cell lines (e.g., pancreatic cancer) via MTT or CellTiter-Glo® assays .
- Apoptosis detection using flow cytometry with Annexin V/PI staining .
Advanced Research Questions
Q. How do structural modifications influence its kinase inhibitory activity?
The methylthio group at position 6 is critical for binding to kinase ATP pockets. Modifications at position 4 (e.g., methyl or amino groups) enhance selectivity. For example:
| Compound | Position 4 Substitution | Kinase Inhibition (IC₅₀) |
|---|---|---|
| 6-(Methylthio)-... (parent) | None | ~500 nM |
| 4-Methyl analog | Methyl | ~200 nM |
| 4-Amino analog | Amino | ~100 nM |
| These changes improve hydrophobic interactions or hydrogen bonding with kinase catalytic domains . |
Q. What strategies address its limited single-agent cytotoxicity?
Combination therapies with DNA-damaging agents (e.g., cisplatin, gemcitabine) exploit synthetic lethality. For instance:
Q. How can in vivo models be optimized to study its therapeutic potential?
- Orthotopic glioblastoma models in rodents allow evaluation of blood-brain barrier penetration .
- Patient-derived xenografts (PDX) retain tumor heterogeneity and improve clinical relevance .
- Dosing regimens (e.g., intermittent vs. continuous) are tested using LC-MS/MS plasma monitoring to balance efficacy and toxicity .
Q. What computational methods support mechanistic studies?
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinases like CDK2 or WEE1 .
- Molecular dynamics simulations assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models correlate substituent electronegativity with inhibitory potency .
Data Contradictions and Resolution
Q. Why do some analogs show variable activity across studies?
Discrepancies arise from cell line-specific genetic backgrounds (e.g., TP53 status) or assay conditions (e.g., ATP concentrations in kinase assays). For example:
- The parent compound exhibits IC₅₀ = 500 nM in pancreatic cancer cells but >1 µM in leukemia models .
- Standardization of assay protocols (e.g., fixed ATP levels at Km values) reduces variability .
Methodological Best Practices
Q. How to design a structure-activity relationship (SAR) study?
- Step 1 : Synthesize derivatives with systematic substitutions (e.g., position 4: methyl, ethyl, amino).
- Step 2 : Screen against a panel of kinases (e.g., WEE1, CDK2) using radiometric or fluorescence-based assays .
- Step 3 : Validate hits in ex vivo tumor models (e.g., 3D spheroids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
